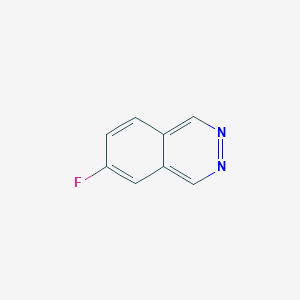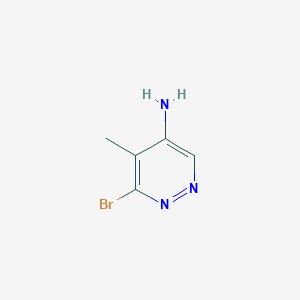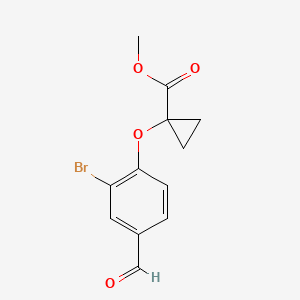
Methyl 1-(2-bromo-4-formylphenoxy)cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2-bromo-4-formylphenoxy)cyclopropanecarboxylate is an organic compound with the molecular formula C12H11BrO4 and a molecular weight of 299.12 g/mol . This compound is characterized by the presence of a bromine atom, a formyl group, and a cyclopropane ring, making it a versatile building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-bromo-4-formylphenoxy)cyclopropanecarboxylate typically involves the reaction of 2-bromo-4-formylphenol with methyl cyclopropanecarboxylate under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures, including purification steps like recrystallization and chromatography, to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(2-bromo-4-formylphenoxy)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: 2-bromo-4-carboxyphenoxycyclopropanecarboxylate.
Reduction: 2-bromo-4-hydroxymethylphenoxycyclopropanecarboxylate.
Substitution: Various substituted phenoxycyclopropanecarboxylates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 1-(2-bromo-4-formylphenoxy)cyclopropanecarboxylate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: As a precursor in the synthesis of pharmaceutical intermediates.
Industry: In the production of agrochemicals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 1-(2-bromo-4-formylphenoxy)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, leading to the formation of various derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-(4-bromophenoxy)cyclopropanecarboxylate: Similar structure but lacks the formyl group.
2-bromo-4-methylpropiophenone: Contains a bromine atom and a methyl group but lacks the cyclopropane ring
Uniqueness
Methyl 1-(2-bromo-4-formylphenoxy)cyclopropanecarboxylate is unique due to the presence of both a bromine atom and a formyl group attached to a phenoxycyclopropane structure. This combination of functional groups provides distinct reactivity and versatility in synthetic applications .
Propiedades
Fórmula molecular |
C12H11BrO4 |
|---|---|
Peso molecular |
299.12 g/mol |
Nombre IUPAC |
methyl 1-(2-bromo-4-formylphenoxy)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H11BrO4/c1-16-11(15)12(4-5-12)17-10-3-2-8(7-14)6-9(10)13/h2-3,6-7H,4-5H2,1H3 |
Clave InChI |
KITPFQKJSZVOBG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CC1)OC2=C(C=C(C=C2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


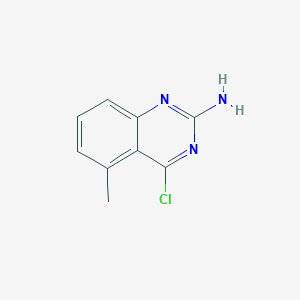
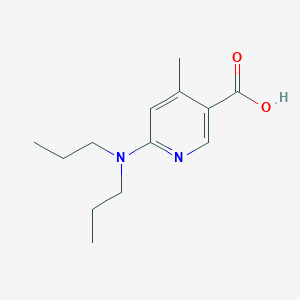
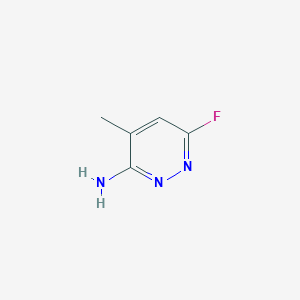
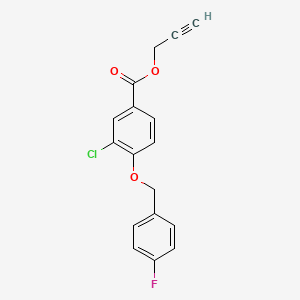
![methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B13010585.png)

![3,7-Dimethyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B13010608.png)


![7-Chloropyrido[2,3-d]pyrimidine](/img/structure/B13010635.png)
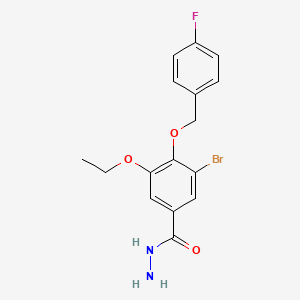
![4-(4-Nitrobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13010644.png)
